tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate
Description
tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate is a hydrazinecarboxylate derivative featuring a tert-butyl-protected hydrazine group linked to a methyl-substituted imidazole ring. This compound is structurally characterized by its dual functional groups: the hydrazinecarboxylate moiety, which offers nucleophilic reactivity, and the imidazole ring, a heterocycle known for its role in coordination chemistry and biological interactions.
Properties
Molecular Formula |
C9H16N4O2 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
tert-butyl N-(1H-imidazol-2-ylmethylamino)carbamate |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-12-6-7-10-4-5-11-7/h4-5,12H,6H2,1-3H3,(H,10,11)(H,13,14) |
InChI Key |
ZSXAGCUCPFUIDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=NC=CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate typically involves the reaction of imidazole derivatives with tert-butyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out in a dry aprotic solvent like acetonitrile . This method ensures the formation of the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistency and quality of the final product. The use of automated systems and reactors helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole oxides, while reduction can yield various hydrazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its imidazole ring is known to interact with various biological targets, making it useful in biochemical assays .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The imidazole ring is a common motif in many pharmaceuticals, and modifications of this compound can lead to the development of new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. This coordination can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Modified Heterocycles
Benzoimidazole Derivatives
tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS 189560-83-6) replaces the imidazole ring with a benzoimidazole system.
Pyrrole and Indole Derivatives
- tert-Butyl 2-((1-allyl-1H-pyrrol-2-yl)methyl)hydrazinecarboxylate : Incorporates a pyrrole ring instead of imidazole. Pyrrole’s lower basicity (pKa ~17 vs. imidazole’s ~14.5) reduces protonation under physiological conditions, altering solubility and reactivity .
- tert-Butyl (2E)-2-(1H-indol-6-ylmethylene)hydrazinecarboxylate : Features an indole moiety, which introduces a larger conjugated system. This structural variation may influence photophysical properties and metabolic stability .
Substituent Variations
Fluorinated Analogues
tert-Butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate includes a fluorinated benzyl group. Fluorine atoms enhance lipophilicity and oxidative stability, making this compound more suitable for applications requiring prolonged bioavailability .
Alanyl and Peptide-Conjugated Derivatives
Compounds such as 4-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole ({29}–5{33}) integrate amino acid residues. These derivatives are tailored for peptide-based drug design, leveraging the tert-butyl group for steric protection during synthesis .
Hydrazinecarboxylate vs. Carbamate Derivatives
tert-Butyl 2-amino-1H-benzo[d]imidazole-1-carboxylate () replaces the hydrazine group with a carbamate. Carbamates are generally more hydrolytically stable than hydrazinecarboxylates, which may limit their reactivity in bioorthogonal applications but improve shelf life .
Key Differences in Reactivity :
- The imidazole ring in the target compound participates in metal coordination (e.g., rhenium in ), a property less pronounced in pyrrole or indole analogues .
- Fluorinated derivatives () exhibit enhanced stability under acidic conditions compared to non-fluorinated counterparts .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate (CAS No. 348628-30-8) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a hydrazinecarboxylate moiety linked to an imidazole ring, which is significant for its biological interactions.
Research indicates that compounds with hydrazine and imidazole functionalities often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds containing imidazole rings are known for their antibacterial properties. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Hydrazine derivatives have been studied for their potential to inhibit tumor growth by inducing apoptosis in cancer cells. The imidazole moiety may enhance the interaction with biological targets involved in cancer progression.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various hydrazine derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Activity
In vitro studies demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 5.0 | Apoptosis induction |
| A549 (lung cancer) | 3.5 | Cell cycle arrest |
Case Studies
- Study on Antibacterial Efficacy : A recent investigation assessed the effectiveness of the compound against multi-drug resistant strains of bacteria. The study reported that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
- Anticancer Research : In a preclinical trial involving xenograft models, the compound was found to significantly reduce tumor size in treated mice compared to controls. This effect was attributed to its ability to induce apoptosis and inhibit angiogenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
